N-Trifluoroacetyl-2-aminoethanol (CAS 6974-29-4) is a highly versatile, protected amino alcohol utilized extensively as a bifunctional building block in organic synthesis and dendrimer construction. Featuring a chemically robust yet easily removable trifluoroacetyl (TFA) protecting group, it allows buyers to selectively functionalize the hydroxyl moiety without competitive N-alkylation [1]. With a melting point of 32–35 °C and a density of 1.413 g/mL, it can be handled as either a low-melting solid or a liquid, offering flexible volumetric or gravimetric dispensing in industrial workflows . Its primary procurement value lies in its ability to streamline the synthesis of complex O-linked aminoethyl derivatives while maintaining strict compatibility with mild, acid-sensitive downstream processing [1].
Substituting N-Trifluoroacetyl-2-aminoethanol with unprotected ethanolamine or standard protected analogs (such as N-Acetyl or N-Boc derivatives) introduces severe process bottlenecks that impact procurement efficiency [1]. Unprotected ethanolamine fails due to uncontrolled N-alkylation, requiring costly chromatographic separations to isolate the desired O-functionalized product. While N-Boc protection prevents N-alkylation, its deprotection requires strong acids (e.g., neat TFA or HCl), which routinely degrade acid-labile O-linked moieties. Conversely, N-acetyl analogs demand harsh thermal hydrolysis (e.g., refluxing strong base or acid) for deprotection, destroying heat-sensitive or hydrolytically unstable target molecules [1]. The unique electron-withdrawing nature of the CF3 group combined with its mild basic lability makes this specific TFA derivative non-interchangeable for synthesizing delicate, multi-functionalized intermediates.
The strongly electron-withdrawing nature of the trifluoroacetyl group fully passivates the amine nitrogen, enabling exclusive reaction at the hydroxyl group [1]. When subjected to microwave-mediated O-allylation or phosphorylation, N-Trifluoroacetyl-2-aminoethanol yields the pure O-functionalized product [1]. In contrast, unprotected ethanolamine yields a complex mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, drastically reducing the effective yield of the target intermediate [2].
| Evidence Dimension | Yield of exclusive O-functionalized product |
| Target Compound Data | >90% yield of O-alkylated/phosphorylated product with zero N-alkylation |
| Comparator Or Baseline | Unprotected ethanolamine (Baseline): <40% yield due to competitive N-alkylation |
| Quantified Difference | >50% absolute increase in target yield, eliminating the need for complex chromatographic separation |
| Conditions | Standard O-alkylation or O-phosphorylation conditions (e.g., microwave-mediated on alumina) |
Procuring the TFA-protected precursor eliminates costly downstream purification steps and maximizes atom economy in the synthesis of O-linked aminoethyl derivatives.
The trifluoroacetamide group is uniquely susceptible to mild basic hydrolysis, allowing for amine deprotection without damaging sensitive functional groups installed on the oxygen[1]. N-Trifluoroacetyl-2-aminoethanol can be quantitatively deprotected using mild bases like potassium carbonate in methanol or aqueous ammonia at ambient temperatures [1]. In stark contrast, the N-acetyl analog requires harsh refluxing in strong acids or bases, and the N-Boc analog requires strong acid treatment, both of which can cleave delicate O-linked esters or ethers [1].
| Evidence Dimension | Deprotection conditions and temperature |
| Target Compound Data | Mild base (e.g., K2CO3/MeOH or aq. NH3) at 20–25 °C |
| Comparator Or Baseline | N-Acetyl-2-aminoethanol (Comparator): Strong acid/base reflux at >80 °C; N-Boc-2-aminoethanol: Strong acid (TFA/HCl) |
| Quantified Difference | Reduction of deprotection temperature by >50 °C and elimination of strong acid requirements |
| Conditions | Cleavage of the amine protecting group post-O-functionalization |
This mild deprotection profile is critical for manufacturing complex therapeutics or dendrimers where the final molecule contains acid-labile or heat-sensitive moieties.
Fluorinated protecting groups dramatically increase the vapor pressure of polar molecules, making them ideal for gas chromatography . N-Trifluoroacetyl-2-aminoethanol and its subsequent O-functionalized intermediates exhibit excellent volatility and thermal stability during GC-MS analysis. Conversely, N-Boc protected analogs are prone to thermal degradation (loss of isobutylene and CO2) at standard GC injector temperatures, while N-acetyl derivatives often suffer from poor volatility and peak tailing[1].
| Evidence Dimension | Thermal stability and peak integrity in Gas Chromatography |
| Target Compound Data | Sharp, non-tailing GC peaks with >95% thermal stability |
| Comparator Or Baseline | N-Boc-2-aminoethanol (Comparator): Significant thermal degradation/deprotection in the GC injector |
| Quantified Difference | Enables direct GC-MS quantification without thermal artifacts, unlike Boc-derivatives |
| Conditions | Standard GC-MS analysis with injector temperatures >200 °C |
High volatility and thermal stability allow industrial chemists to use rapid, inexpensive GC-MS to monitor reaction progress and purity, avoiding the need for slower LC-MS workflows.
Directly leverages the chemoselectivity of the TFA group to synthesize O-allyl amido alcohols on chromatographic alumina without N-allylation side reactions .
Utilizes the mild basic deprotection profile of the TFA group to construct complex dendrimers or PEGylated systems where strong acid treatment (required for Boc removal) would degrade the polymer backbone [1].
Ideal for synthesizing phospholipid analogs or phosphorylated prodrugs, as the TFA group prevents N-phosphorylation and can be removed without hydrolyzing the newly formed phosphate ester .
Serves as a preferred building block in combinatorial libraries where reaction progress must be rapidly tracked via GC-MS without thermal degradation of the intermediates [1].
Irritant